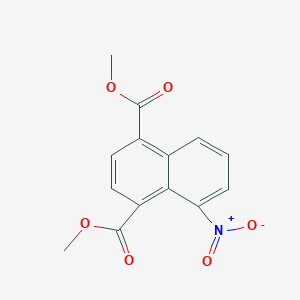
Ethyl 2-hydroxyphenyl (diethoxymethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxyphenyl (diethoxymethyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a hydroxyphenyl moiety
Vorbereitungsmethoden
The synthesis of ethyl 2-hydroxyphenyl (diethoxymethyl)phosphonate can be achieved through several routes. One common method involves the reaction of diethyl phosphite with 2-hydroxybenzaldehyde under basic conditions. The reaction typically proceeds via a Michaelis-Arbuzov rearrangement, where the phosphite ester reacts with the aldehyde to form the desired phosphonate compound .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Ethyl 2-hydroxyphenyl (diethoxymethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxyphenyl (diethoxymethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of C-P bonds.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: The compound is used in the production of flame retardants, plasticizers, and other materials.
Wirkmechanismus
The mechanism by which ethyl 2-hydroxyphenyl (diethoxymethyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the enzyme’s active site, preventing the normal substrate from binding .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-hydroxyphenyl (diethoxymethyl)phosphonate can be compared with other similar compounds, such as:
Diethyl 2-hydroxyphenylphosphonate: Lacks the diethoxymethyl group, leading to different reactivity and applications.
Ethyl phenylphosphonate:
Diethyl phosphonoacetaldehyde diethyl acetal: Contains a different functional group arrangement, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
Eigenschaften
CAS-Nummer |
63349-25-7 |
|---|---|
Molekularformel |
C13H21O6P |
Molekulargewicht |
304.28 g/mol |
IUPAC-Name |
2-[diethoxymethyl(ethoxy)phosphoryl]oxyphenol |
InChI |
InChI=1S/C13H21O6P/c1-4-16-13(17-5-2)20(15,18-6-3)19-12-10-8-7-9-11(12)14/h7-10,13-14H,4-6H2,1-3H3 |
InChI-Schlüssel |
SXLMKRIAWSMXAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(OCC)P(=O)(OCC)OC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



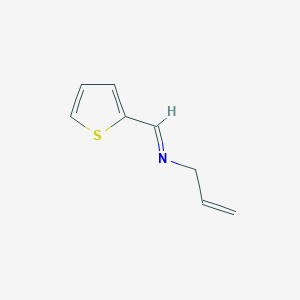


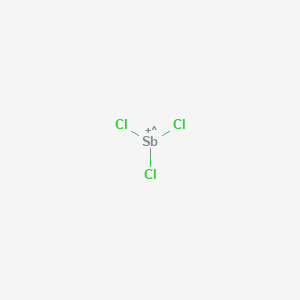

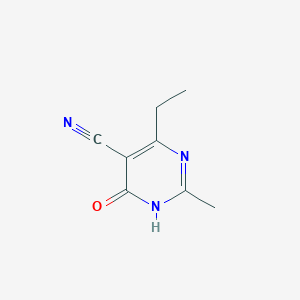
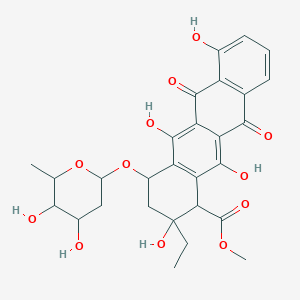

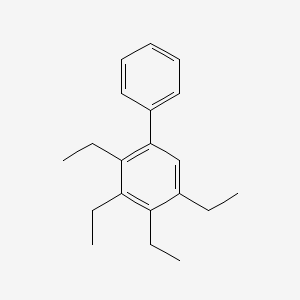
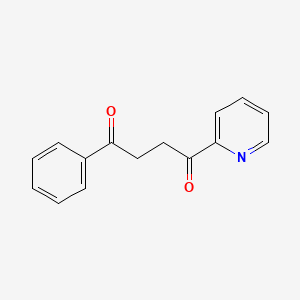

![5-[(1-Hydroxy-3-phenylpropyl)amino]-3H-1,2,4-dithiazole-3-thione](/img/structure/B14490511.png)
